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molecular formula C12H17NO2 B8647440 N,N-Dimethyl-4-phenyl-4-hydroxybutanamide

N,N-Dimethyl-4-phenyl-4-hydroxybutanamide

Cat. No. B8647440
M. Wt: 207.27 g/mol
InChI Key: MTLXBPJUIAHEBY-UHFFFAOYSA-N
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Patent
US06566375B1

Procedure details

A solution of γ-phenyl-γ-butyrolactone (4.84 g, 29.8 mmol) in 200 ml of a 2 molar solution of dimethylamine in THF was stirred under a nitrogen atmosphere at room temperature for 2 days. The solvent was removed under reduced pressure to give 6.26 g of 4-hydroxy-N,N-dimethyl-4-phenyl-butyramide as a light brown oil, MS [M+H]+ m/e 208.
Quantity
4.84 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:12][C:10](=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][NH:14][CH3:15]>C1COCC1>[OH:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][CH2:9][C:10]([N:14]([CH3:15])[CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(=O)O1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CCC(=O)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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